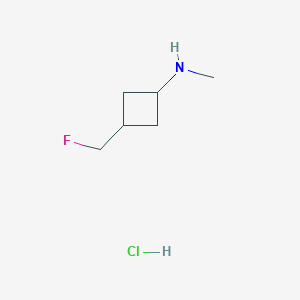
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride typically involves the fluoromethylation of N-methyl-cyclobutanamine. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.
Industrial Production Methods
Industrial production of fluorinated compounds often involves enzyme-catalyzed synthesis methods. Enzymes such as cytochrome P450, fluorinases, and transaminases are employed to achieve selective fluorination under mild conditions . These methods are advantageous due to their high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Radical Reactions: The fluoromethyl group can participate in radical reactions, leading to the formation of complex fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include fluoroiodomethane for fluoromethylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted cyclobutanamines, while oxidation and reduction can produce ketones and alcohols, respectively .
Applications De Recherche Scientifique
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.
Industry: Utilized in the production of materials with improved properties, such as increased resistance to degradation
Mécanisme D'action
The mechanism of action of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong electrostatic interactions with biological molecules, altering their activity and stability. This can lead to changes in enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated cyclobutanamines and N-methylated amines. Examples are:
- 3-(trifluoromethyl)-N-methyl-cyclobutanamine
- 3-(chloromethyl)-N-methyl-cyclobutanamine
- 3-(bromomethyl)-N-methyl-cyclobutanamine .
Uniqueness
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C6H13ClFN |
|---|---|
Poids moléculaire |
153.62 g/mol |
Nom IUPAC |
3-(fluoromethyl)-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-6-2-5(3-6)4-7;/h5-6,8H,2-4H2,1H3;1H |
Clé InChI |
MXFATNDECGWQHS-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(C1)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



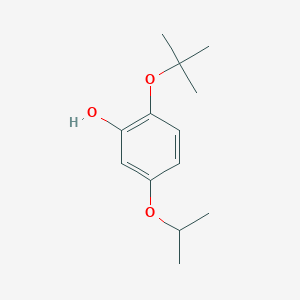
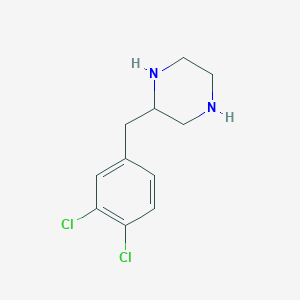
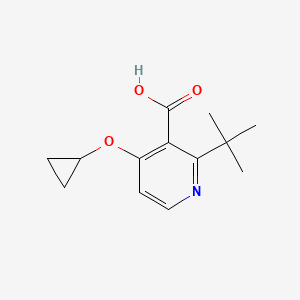

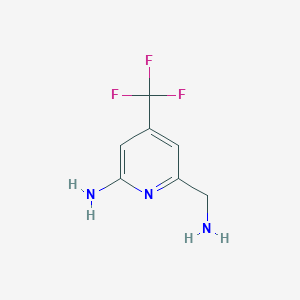
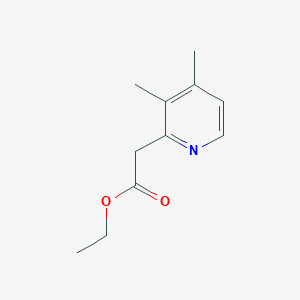
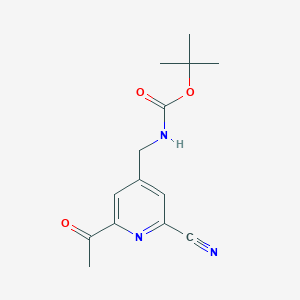
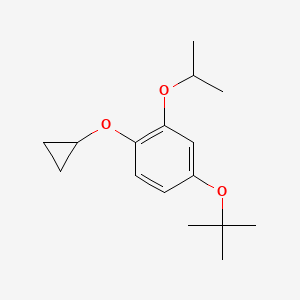
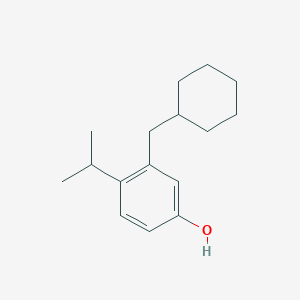
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)


